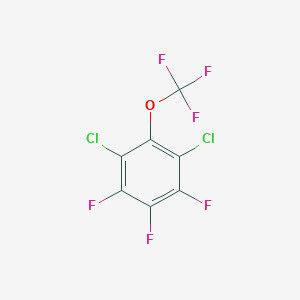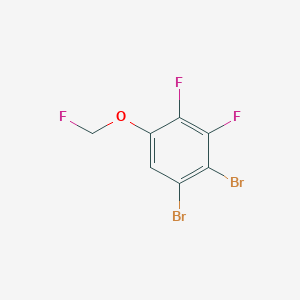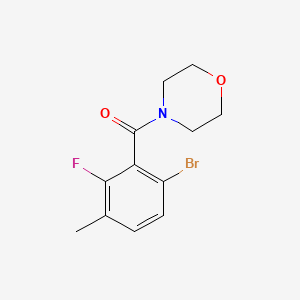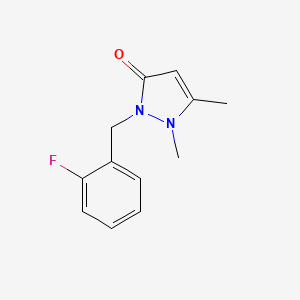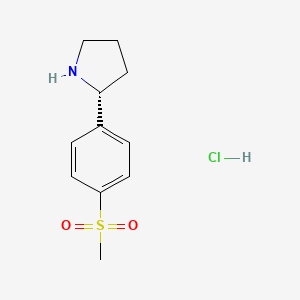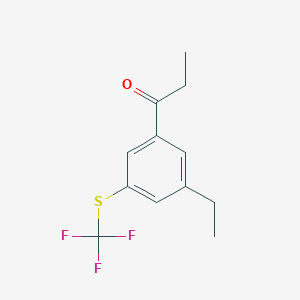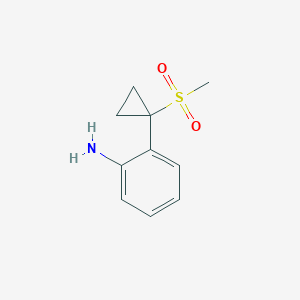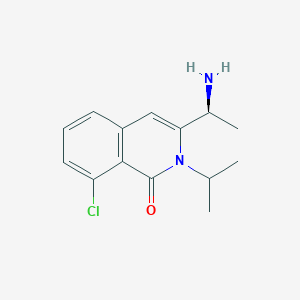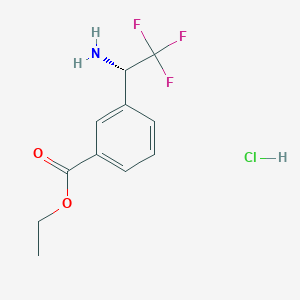
Ethyl (S)-3-(1-amino-2,2,2-trifluoroethyl)benzoate hcl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (S)-3-(1-amino-2,2,2-trifluoroethyl)benzoate hydrochloride is a chemical compound with significant applications in various fields of scientific research. This compound is characterized by the presence of an ethyl ester group, a trifluoromethyl group, and an amino group attached to a benzene ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (S)-3-(1-amino-2,2,2-trifluoroethyl)benzoate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethyl benzoate and trifluoroacetaldehyde.
Formation of Intermediate: The reaction between ethyl benzoate and trifluoroacetaldehyde in the presence of a suitable catalyst leads to the formation of an intermediate compound.
Amination: The intermediate compound undergoes amination using ammonia or an amine source to introduce the amino group.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of Ethyl (S)-3-(1-amino-2,2,2-trifluoroethyl)benzoate hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated purification systems.
化学反应分析
Types of Reactions
Ethyl (S)-3-(1-amino-2,2,2-trifluoroethyl)benzoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while substitution reactions can produce a variety of substituted benzoates.
科学研究应用
Ethyl (S)-3-(1-amino-2,2,2-trifluoroethyl)benzoate hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme interactions and protein-ligand binding.
Medicine: It serves as a precursor in the development of pharmaceutical agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Ethyl (S)-3-(1-amino-2,2,2-trifluoroethyl)benzoate hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, while the amino group facilitates hydrogen bonding. These interactions lead to the modulation of biochemical pathways, resulting in the desired effects.
相似化合物的比较
Similar Compounds
- Ethyl ®-4-(1-amino-2,2,2-trifluoroethyl)benzoate hydrochloride
- Methyl 4-(1-amino-2,2,2-trifluoroethyl)benzoate
Uniqueness
Ethyl (S)-3-(1-amino-2,2,2-trifluoroethyl)benzoate hydrochloride is unique due to its specific stereochemistry and the position of the trifluoromethyl group on the benzene ring. This configuration imparts distinct chemical and biological properties, making it valuable for targeted applications.
属性
分子式 |
C11H13ClF3NO2 |
|---|---|
分子量 |
283.67 g/mol |
IUPAC 名称 |
ethyl 3-[(1S)-1-amino-2,2,2-trifluoroethyl]benzoate;hydrochloride |
InChI |
InChI=1S/C11H12F3NO2.ClH/c1-2-17-10(16)8-5-3-4-7(6-8)9(15)11(12,13)14;/h3-6,9H,2,15H2,1H3;1H/t9-;/m0./s1 |
InChI 键 |
CFCPAKQRJRSHKR-FVGYRXGTSA-N |
手性 SMILES |
CCOC(=O)C1=CC=CC(=C1)[C@@H](C(F)(F)F)N.Cl |
规范 SMILES |
CCOC(=O)C1=CC=CC(=C1)C(C(F)(F)F)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


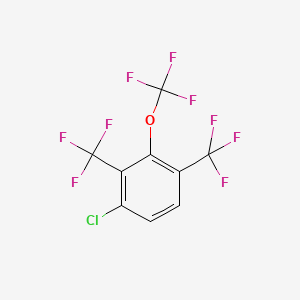

![1-Fluoro-5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl trifluoromethanesulfonate](/img/structure/B14035107.png)
